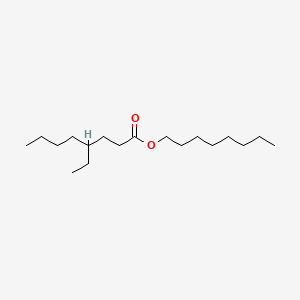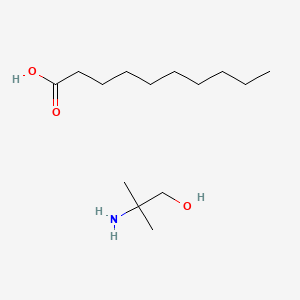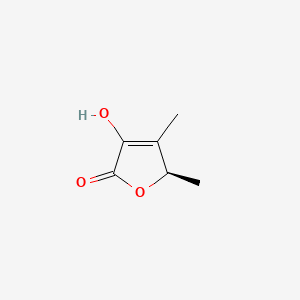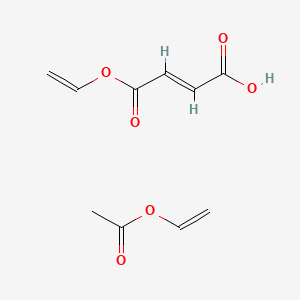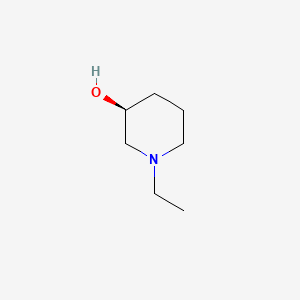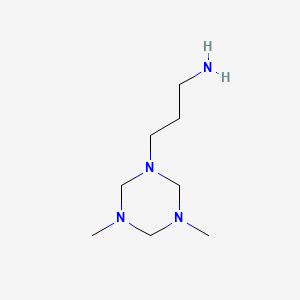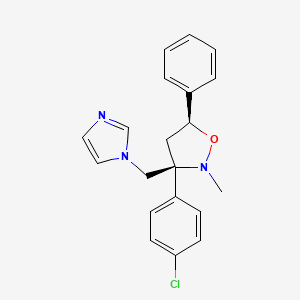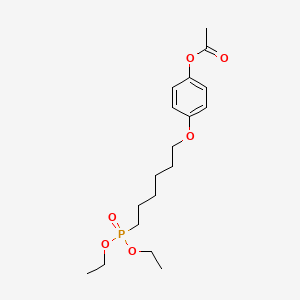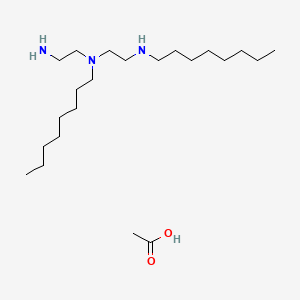
(3S,6R)-3-ethyl-6-propylundecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,6R)-3-ethyl-6-propylundecanoic acid is a chiral compound with a unique structure that includes both ethyl and propyl groups attached to an undecanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-3-ethyl-6-propylundecanoic acid typically involves stereoselective synthesis strategies. One common approach is the use of chiral catalysts to ensure the correct stereochemistry of the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes use heterogeneous catalysts such as Cu/ZnO/Al2O3 to achieve high yields and enantiomeric excess .
Analyse Des Réactions Chimiques
Types of Reactions
(3S,6R)-3-ethyl-6-propylundecanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in ethanol at reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alkanes or alkenes.
Applications De Recherche Scientifique
(3S,6R)-3-ethyl-6-propylundecanoic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biological pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S,6R)-3-ethyl-6-propylundecanoic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,6R)-6-methylpiperidine-3-carboxylate: Another chiral compound with similar stereochemistry but different functional groups.
(3S,6R,8R,11R,16S)-3,6,8,11-tetrahydroxy-16,17-dimethyloctadecanoic acid: A compound with a similar backbone but additional hydroxyl groups.
Uniqueness
(3S,6R)-3-ethyl-6-propylundecanoic acid is unique due to its specific combination of ethyl and propyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C16H32O2 |
|---|---|
Poids moléculaire |
256.42 g/mol |
Nom IUPAC |
(3S,6R)-3-ethyl-6-propylundecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-4-7-8-10-15(9-5-2)12-11-14(6-3)13-16(17)18/h14-15H,4-13H2,1-3H3,(H,17,18)/t14-,15+/m0/s1 |
Clé InChI |
DXICFCIARASBNT-LSDHHAIUSA-N |
SMILES isomérique |
CCCCC[C@@H](CCC)CC[C@H](CC)CC(=O)O |
SMILES canonique |
CCCCCC(CCC)CCC(CC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


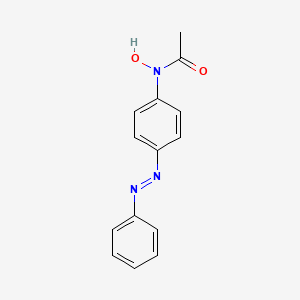

![1,4-[(3-(1-Methylethoxy)propyl]amino]anthraquinone](/img/structure/B12673169.png)
